(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c1-23-17-13(21)8-11(20)9-14(17)28-19(23)22-18(27)10-3-2-4-12(7-10)24-15(25)5-6-16(24)26/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJMVDRFDVJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical attributes:
- Molecular Formula : C17H12F2N2O3S
- Molecular Weight : 362.4 g/mol
- CAS Number : 868375-82-0
The structure features a benzo[d]thiazole moiety, which is known for its diverse biological activities, alongside a pyrrolidine derivative that enhances its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 6.0 | Modulation of PI3K/Akt pathway |
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection. Studies suggest that it may mitigate neuroinflammatory responses and promote neuronal survival under stress conditions.
Table 2: Neuroprotective Activity
| Model | Effect Observed | Reference |
|---|---|---|
| Oxygen-glucose deprivation | Reduced neuronal apoptosis | |
| Neuroinflammation model | Decreased IL-6 production |
The exact mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Nuclear Receptors : The compound acts as an inverse agonist for certain nuclear receptors involved in inflammatory responses.
- Modulation of Apoptotic Pathways : It influences the expression of pro-apoptotic and anti-apoptotic proteins, shifting the balance toward apoptosis in cancer cells.
- Anti-inflammatory Effects : By reducing the production of inflammatory cytokines like IL-6 and TNF-alpha, it helps protect neuronal integrity.
Study on Cancer Cell Lines
A recent study evaluated the efficacy of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The findings underscore its potential as a therapeutic agent in oncology.
Neuroprotection in Animal Models
In vivo studies using rodent models subjected to ischemic injury demonstrated that treatment with the compound significantly improved functional recovery and reduced infarct size, suggesting its therapeutic potential in stroke management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
